molecular formula C26H29N3O3 B5331744 4'-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1'-biphenyl]-4-YL acetate

4'-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1'-biphenyl]-4-YL acetate

Cat. No.: B5331744
M. Wt: 431.5 g/mol
InChI Key: AXRNVSBOKLSQLD-JVWAILMASA-N
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Description

4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a biphenyl core, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with an appropriate electrophile.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting an amine with an isocyanate.

    Coupling of the Components:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the biphenyl core or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or mechanical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s binding affinity and stability, while the biphenyl core can facilitate interactions with hydrophobic regions of the target. The acetate group may play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate: This compound is unique due to its specific combination of functional groups and structural features.

    Adamantane Derivatives: Compounds containing the adamantane moiety are known for their stability and potential therapeutic applications.

    Biphenyl Derivatives: Biphenyl compounds are widely studied for their electronic properties and use in materials science.

Uniqueness

The uniqueness of 4’-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1’-biphenyl]-4-YL acetate lies in its combination of the adamantane moiety, biphenyl core, and acetate group, which together confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[4-[(E)-(1-adamantylcarbamoylhydrazinylidene)methyl]phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-17(30)32-24-8-6-23(7-9-24)22-4-2-18(3-5-22)16-27-29-25(31)28-26-13-19-10-20(14-26)12-21(11-19)15-26/h2-9,16,19-21H,10-15H2,1H3,(H2,28,29,31)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRNVSBOKLSQLD-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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